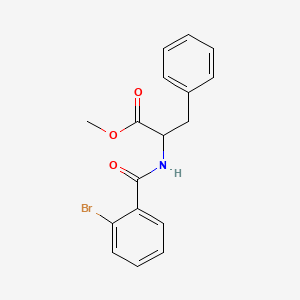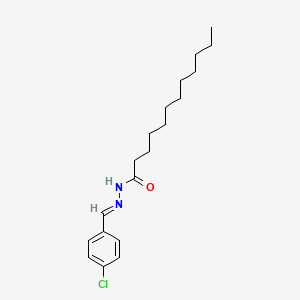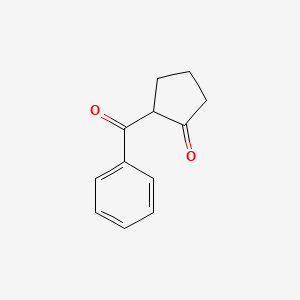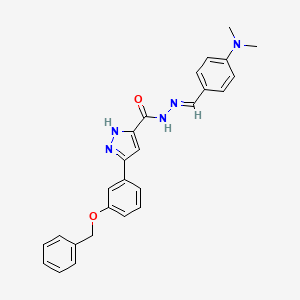
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzoyl group, an amide linkage, and a phenyl-propionic acid methyl ester moiety
Métodos De Preparación
The synthesis of 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester typically involves the following steps:
Amidation: The brominated benzoyl chloride is then reacted with an amine, such as aniline, to form the corresponding benzamide.
Esterification: The final step involves the esterification of the benzamide with 3-phenyl-propionic acid methyl ester under acidic conditions, typically using sulfuric acid or hydrochloric acid as the catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine or alcohol.
Oxidation Reactions: Oxidation of the compound can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Aplicaciones Científicas De Investigación
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of brominated benzamides on biological systems, including their interactions with enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Comparación Con Compuestos Similares
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester can be compared with similar compounds such as:
2-(2-Chloro-benzoylamino)-3-phenyl-propionic acid methyl ester: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-(2-Fluoro-benzoylamino)-3-phenyl-propionic acid methyl ester: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
2-(2-Iodo-benzoylamino)-3-phenyl-propionic acid methyl ester: Iodine, being larger and more polarizable than bromine, can lead to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16BrNO3 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
methyl 2-[(2-bromobenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C17H16BrNO3/c1-22-17(21)15(11-12-7-3-2-4-8-12)19-16(20)13-9-5-6-10-14(13)18/h2-10,15H,11H2,1H3,(H,19,20) |
Clave InChI |
QFRLGWXIUVRGQK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)

![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)

![4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B15081180.png)

![5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081186.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15081197.png)
![7,9-Dichloro-5-(2-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B15081203.png)
![11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15081211.png)
